molecular formula C8H15I B14330006 6-Iodo-2-methylhept-3-ene CAS No. 110225-53-1

6-Iodo-2-methylhept-3-ene

Cat. No.: B14330006
CAS No.: 110225-53-1
M. Wt: 238.11 g/mol
InChI Key: QZTKLGBWXDXXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2-methylhept-3-ene is an organic compound with the molecular formula C8H15I It is a derivative of heptene, where an iodine atom is attached to the sixth carbon and a methyl group is attached to the second carbon of the heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-methylhept-3-ene typically involves the iodination of 2-methylhept-3-ene. One common method is the radical iodination process, where 2-methylhept-3-ene is reacted with iodine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds via a radical mechanism, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-methylhept-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products Formed

    Substitution: Formation of azides, nitriles, or ethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes or alcohols.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methylhept-3-ene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-2-methylheptane
  • 6-Bromo-2-methylhept-3-ene
  • 6-Chloro-2-methylhept-3-ene

Uniqueness

6-Iodo-2-methylhept-3-ene is unique due to the presence of both an iodine atom and a double bond in its structure. This combination allows for diverse reactivity and the potential for various chemical transformations. Compared to its bromine and chlorine analogs, the iodine derivative often exhibits higher reactivity in substitution reactions due to the weaker carbon-iodine bond .

Properties

CAS No.

110225-53-1

Molecular Formula

C8H15I

Molecular Weight

238.11 g/mol

IUPAC Name

6-iodo-2-methylhept-3-ene

InChI

InChI=1S/C8H15I/c1-7(2)5-4-6-8(3)9/h4-5,7-8H,6H2,1-3H3

InChI Key

QZTKLGBWXDXXBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CCC(C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.